![molecular formula C8H11NO4S2 B5575322 methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)
methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H11NO4S2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.01295018 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
- A study highlighted the synthesis of novel derivatives from starting materials related to methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate, demonstrating their potential in organic synthesis and material science applications. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting their utility in developing new antimicrobial agents (Ghorab et al., 2017).
Antimicrobial Activity
- The antimicrobial activity of synthesized compounds related to this compound was investigated, where compounds displayed interesting activities against various microbes. This indicates the compound's potential in contributing to the development of new antimicrobial strategies, particularly against resistant strains (Ghorab et al., 2017).
Photochemical and Electrochemical Applications
- Research on derivatives of this compound explored their photochemical degradation pathways, contributing to understanding the environmental fate of such compounds and their potential applications in environmental chemistry (Andersson & Bobinger, 1996). Additionally, electrochemical synthesis methods were developed for methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide, showcasing innovative approaches to sulfoxide synthesis with potential applications in organic synthesis and green chemistry (Du & Huang, 2018).
Spectroscopic and Structural Analysis
- Studies involving methyl orange, a derivative related to the compound of interest, provided insights into the structural and spectroscopic analysis. These investigations contribute to the understanding of molecular behavior on surfaces and the relationship between molecular geometry and spectroscopic properties, which is essential for the development of dyes, sensors, and other materials (Henzl et al., 2007; Wegermann et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The study of new and less-known compounds like “methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate” can lead to the discovery of new reactions, properties, and potential applications. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .
Propiedades
IUPAC Name |
methyl 4-(dimethylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-9(2)15(11,12)6-4-7(14-5-6)8(10)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXOHKIZDONSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
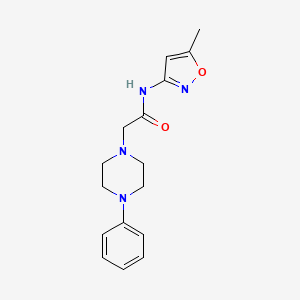
![4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B5575251.png)
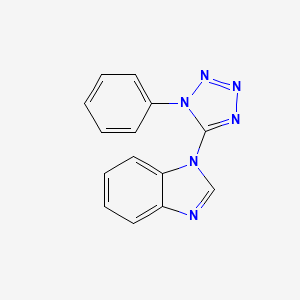
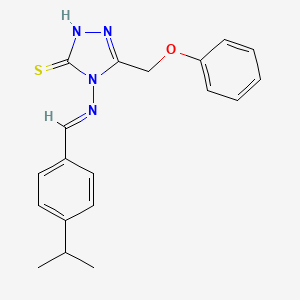
![4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5575264.png)
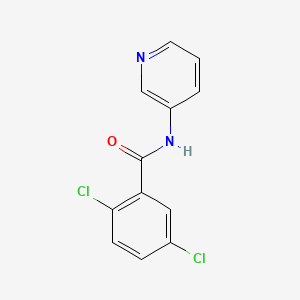

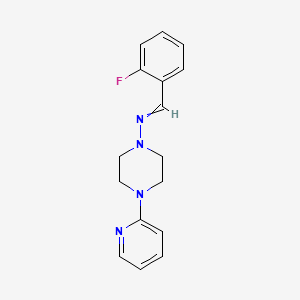
![3-[(4-BROMOPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5575300.png)
![N-(3-fluorophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5575302.png)
![N-{6-BENZYL-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B5575315.png)
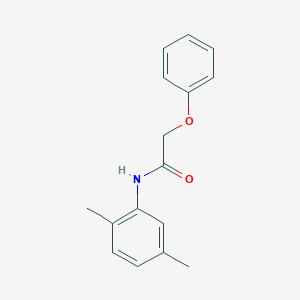
![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)
![5-AMINO-N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5575343.png)
